

In-depth Technical Guide: Physical Properties of 1-Methoxycyclooct-1-ene

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Compound of Interest

Compound Name: 1-Methoxycyclooct-1-ene

Cat. No.: B15047316

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It is important to note that detailed experimental data on the physical properties of **1-Methoxycyclooct-1-ene** is not readily available in publicly accessible scientific literature and chemical databases. This guide, therefore, provides information on analogous compounds and predicted properties where possible, alongside general experimental protocols for characterizing similar substances. This information is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this or related compounds.

Predicted Physical Properties

Due to the absence of experimentally determined data for **1-Methoxycyclooct-1-ene**, computational methods are the primary source of property estimation. These predictions are based on the compound's structure and can provide valuable initial assessments.

Property	Predicted Value	Notes
Boiling Point	~170-180 °C	Estimated based on the boiling points of cyclooctene (~145-146 °C) and the addition of a methoxy group, which typically increases the boiling point due to increased molecular weight and polarity.
Density	~0.9 g/mL	Estimated based on the density of cyclooctene (~0.85 g/mL) and the slightly higher density expected from the addition of an oxygen atom.
Refractive Index	~1.47	Estimated based on the refractive index of similar cycloalkenes and ethers.
Molar Mass	140.22 g/mol	Calculated from the chemical formula C ₉ H ₁₆ O.

**2. Spectroscopic Data (Expected)

While specific spectra for **1-Methoxycyclooct-1-ene** are not available, the expected key signals in various spectroscopic analyses can be predicted based on its structure.

- ¹H NMR: Protons on the double bond are expected to appear in the vinyl region (δ 4.5-6.0 ppm). The methoxy group protons would be a sharp singlet around δ 3.5 ppm. The allylic protons would likely appear around δ 2.0-2.5 ppm, and the remaining methylene protons of the cyclooctane ring would be in the δ 1.2-1.8 ppm range.
- ¹³C NMR: The carbon atoms of the double bond would be expected in the δ 100-150 ppm region, with the carbon bearing the methoxy group being more downfield. The methoxy carbon would appear around δ 55-60 ppm. The carbons of the cyclooctane ring would be found in the δ 20-40 ppm range.

- IR Spectroscopy: Key expected peaks would include a C=C stretch around 1650-1680 cm^{-1} and a strong C-O stretch for the ether linkage around 1050-1150 cm^{-1} . The C-H stretches for the sp^2 carbons of the double bond would be just above 3000 cm^{-1} , while the sp^3 C-H stretches would be just below 3000 cm^{-1} .

Experimental Protocols for Characterization

Should a researcher synthesize **1-Methoxycyclooct-1-ene**, the following are standard experimental protocols that would be employed to determine its physical and spectroscopic properties.

3.1. Determination of Boiling Point

- Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Procedure:
 - The compound is placed in the round-bottom flask with a few boiling chips.
 - The apparatus is assembled, and the flask is heated gently.
 - The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

3.2. Measurement of Density

- Apparatus: A pycnometer (a small glass flask of a known volume).
- Procedure:
 - The empty pycnometer is weighed.
 - It is then filled with the sample liquid, and the excess is removed to ensure the volume is exact.
 - The filled pycnometer is weighed again.

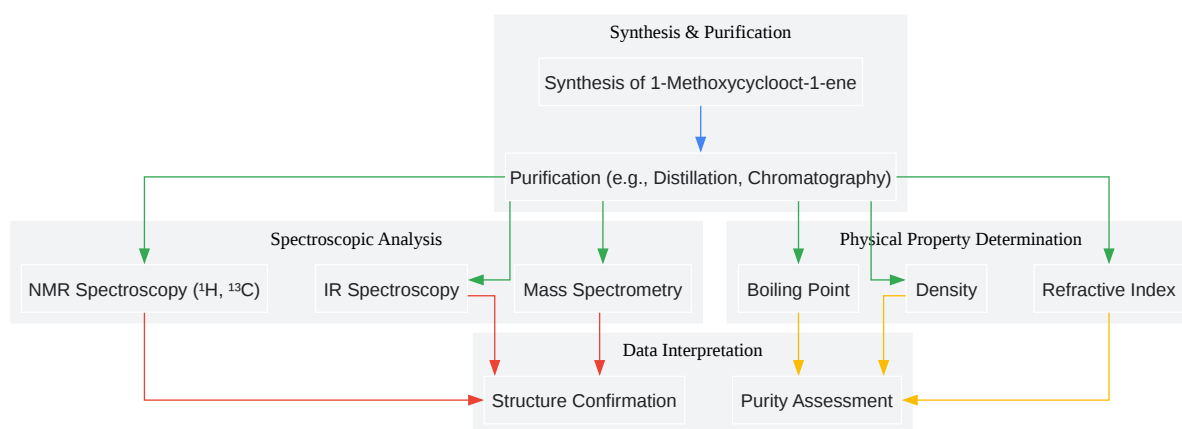
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3.3. Measurement of Refractive Index

- Apparatus: A refractometer (e.g., an Abbe refractometer).
- Procedure:
 - A small drop of the liquid sample is placed on the prism of the refractometer.
 - The prism is closed, and the user looks through the eyepiece.
 - The controls are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

3.4. Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **1-Methoxycyclooct-1-ene**.

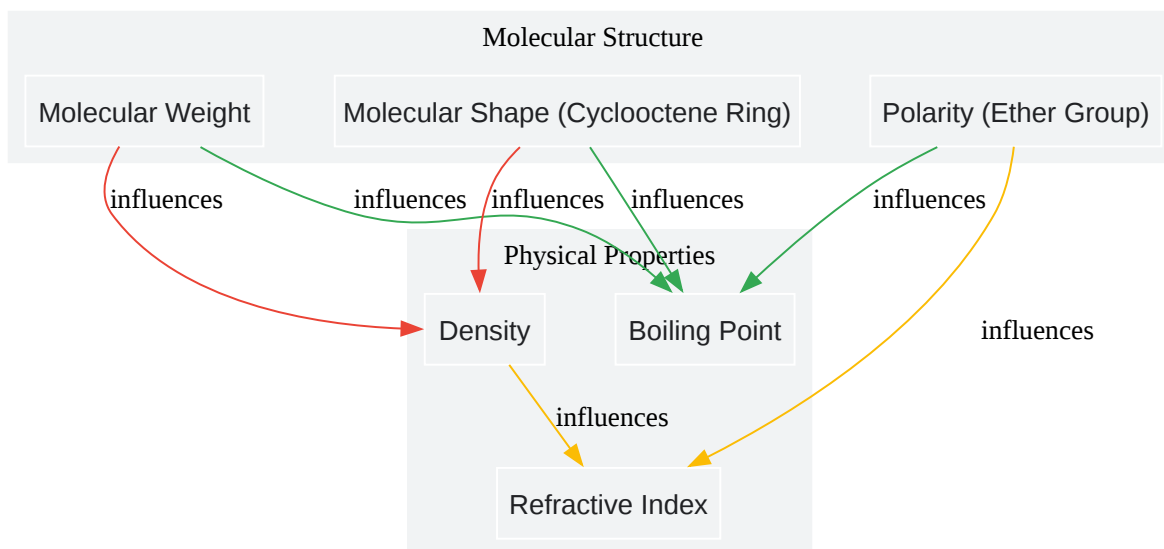


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Caption: Workflow for the synthesis, purification, and characterization of **1-Methoxycyclooct-1-ene**.

Logical Relationship of Properties

The physical properties of a molecule like **1-Methoxycyclooct-1-ene** are interconnected and arise from its molecular structure. The following diagram illustrates these relationships.



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Caption: Interrelationship between molecular structure and physical properties of **1-Methoxycyclooct-1-ene**.

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